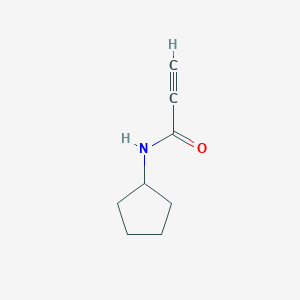

N-cyclopentylprop-2-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUGDDCEODVOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Selectivity: The N-Cyclopentylprop-2-ynamide Warhead

Executive Summary: The Case for Propiolamides

In the landscape of Targeted Covalent Inhibitors (TCIs), the acrylamide warhead has long been the "workhorse" (e.g., Ibrutinib, Osimertinib).[1] However, the high reactivity of acrylamides often leads to off-target promiscuity and glutathione (GSH) depletion.

This guide focuses on N-cyclopentylprop-2-ynamide , a representative scaffold of the propiolamide (alkynamide) class. Unlike their alkene counterparts, propiolamides offer a "harder" electrophilic profile, requiring a more precise orbital alignment for reaction. This results in enhanced selectivity for catalytic cysteines over solvent-exposed thiols. The cyclopentyl moiety serves as a canonical hydrophobic anchor, demonstrating how steric bulk can be utilized to tune the non-covalent binding affinity (

Mechanistic Basis: The Electrophilic Alkyne

The defining feature of N-cyclopentylprop-2-ynamide is the conjugation of the terminal alkyne with the carbonyl group. This polarization renders the

Reaction Trajectory

Unlike propargyl amides (which are generally inert without metal catalysis), the propiolamide is an active Michael acceptor.

-

Association: The cyclopentyl group docks into a hydrophobic pocket (e.g., the ATP-binding site of a kinase), positioning the warhead.

-

Nucleophilic Attack: The thiolate anion (

) of the target cysteine attacks the terminal carbon (C3). -

Vinyl Anion Intermediate: The linear alkyne geometry is disrupted, forming a reactive vinyl anion.

-

Protonation: The intermediate captures a proton from the solvent or a neighboring residue, resulting in a stable vinyl sulfide adduct.

Mechanism Visualization

The following diagram illustrates the reaction coordinate and the critical transition from sp-hybridized reactant to sp2-hybridized adduct.

Caption: Figure 1. Mechanism of covalent inactivation via 1,4-Michael addition. The linear geometry of the alkyne demands specific steric alignment.

Chemical Synthesis & Incorporation[2][3][4][5][6]

The synthesis of N-cyclopentylprop-2-ynamide is a straightforward amide coupling. However, the instability of propioloyl chloride requires strict temperature control or the use of coupling agents.

Protocol: HATU-Mediated Coupling

Standardized for 1.0 mmol scale.

Reagents:

-

Propiolic acid (CAS: 471-25-0)

-

Cyclopentylamine (CAS: 1003-03-8)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve propiolic acid (70 mg, 1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under

. -

Base Addition: Add DIPEA (258 mg, 2.0 mmol) and cool the solution to 0°C.

-

Coupling: Add HATU (380 mg, 1.0 mmol) in one portion. Stir for 10 minutes at 0°C to form the active ester.

-

Amine Addition: Dropwise add cyclopentylamine (85 mg, 1.0 mmol).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Note: Monitor by TLC (Hex:EtOAc 1:1). Propiolamides are UV active.

-

Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (2x), sat.

(2x), and brine. -

Purification: Flash chromatography on silica gel. Propiolamides are less polar than the parent amine.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the alkyne proton singlet near

4.1 ppm and the amide NH doublet. -

Stability Check: Store at -20°C. Terminal alkynes can undergo oxidative dimerization (Glaser coupling) if exposed to air/copper traces.

Biological Characterization: The Standard

In covalent drug discovery,

Workflow: From Reactivity to Potency

The following flowchart outlines the critical path for validating the warhead's efficacy.

Caption: Figure 2. Critical path for validating covalent inhibitors. GSH stability is a " go/no-go " gate before expensive enzymatic profiling.

Protocol: Determination of [8]

Principle: Measure the apparent inactivation rate (

-

Preparation: Prepare enzyme buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT). Note: Keep DTT low (<1mM) to prevent interference with the warhead.

-

Incubation: Incubate Enzyme + Inhibitor at 5-8 different concentrations (ranging 0.1x to 10x expected

). -

Time Points: At specific intervals (e.g., 0, 5, 10, 20, 60 min), dilute an aliquot into a solution containing the substrate (e.g., ATP + peptide for kinases).

-

Measurement: Measure residual enzymatic activity (velocity).

-

Data Analysis:

-

Plot ln(% Activity) vs. Time to get the slope (

) for each concentration. -

Plot

vs. [I] using the hyperbolic equation: -

Extract

(max rate of inactivation) and

-

Data Interpretation Table:

| Parameter | Propiolamide Profile | Acrylamide Profile | Implication |

| Tunable via R-group | Tunable via R-group | Steric fit determines initial recognition. | |

| Moderate ( | High ( | Propiolamides are slower, allowing for better equilibration and selectivity. | |

| Propiolamides require higher affinity ( |

Case Studies & Applications

The BTK Paradigm (Acalabrutinib)

The most authoritative validation of the propiolamide warhead is Acalabrutinib (Calquence).

-

Target: Bruton's Tyrosine Kinase (BTK), Cys481.[4]

-

Design: First-generation Ibrutinib used an acrylamide . It hit EGFR and other kinases, causing side effects (rash, diarrhea).

-

Innovation: Acalabrutinib utilized a but-2-ynamide (functionally similar to our propiolamide model).

-

Result: The lower intrinsic reactivity of the alkyne reduced off-target thiol labeling, resulting in a cleaner safety profile while maintaining efficacy against BTK [1].

Mass Spectrometry Validation

To confirm the N-cyclopentylprop-2-ynamide is covalently modifying the target:

-

Incubate protein (10

M) with inhibitor (50 -

Denature and analyze via LC-MS (TOF or Orbitrap).

-

Expected Mass Shift: +137.18 Da (Molecular weight of N-cyclopentylprop-2-ynamide).

-

Failure Mode: If mass shift is +155 Da (Warhead + Water), the alkyne has undergone hydration, indicating metabolic instability or poor pocket protection.

References

-

Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics. Link

-

Singh, J., et al. (2011). The resurgence of covalent drugs.[1][3][5][6] Nature Reviews Drug Discovery. Link

-

Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. Link

-

Strelow, J. M. (2017).[3] A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery. Link

Sources

- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. chemjam.com [chemjam.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Covalent Inhibitors | Rowan [rowansci.com]

N-Cyclopentylprop-2-ynamide in Medicinal Chemistry: A Technical Guide to a Novel Scaffold

Abstract

While N-cyclopentylprop-2-ynamide is not an extensively studied compound, its constituent functional groups—the ynamide and the cyclopentyl moiety—are of significant interest in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of the potential role of N-cyclopentylprop-2-ynamide as a versatile building block in drug discovery. We will explore the synthesis, reactivity, and established applications of ynamides, coupled with a detailed examination of the strategic incorporation of cyclopentyl groups in drug design to enhance pharmacokinetic and pharmacodynamic properties. By dissecting the individual contributions of these structural components, we construct a scientifically grounded, hypothetical profile for N-cyclopentylprop-2-ynamide, proposing potential therapeutic applications and outlining experimental workflows for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space and leverage the unique properties of ynamides and cycloalkyl amides in the design of next-generation therapeutics.

Introduction: The Emergence of Ynamides and the Significance of Cycloalkyl Moieties

The relentless pursuit of novel chemical entities with improved therapeutic profiles has led medicinal chemists to explore underutilized functional groups. Among these, ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—have garnered considerable attention.[1][2] Their unique electronic nature, characterized by a polarized carbon-carbon triple bond, imparts a balance of stability and reactivity, making them powerful synthons for the construction of complex nitrogen-containing heterocycles.[3][4]

Concurrently, the strategic incorporation of cycloalkyl groups, such as the cyclopentyl moiety, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[5] The cyclopentyl group can enhance metabolic stability, improve lipophilicity, and provide a rigid scaffold to optimize interactions with biological targets.[6]

This guide will delve into the medicinal chemistry of ynamides and the role of the cyclopentyl group, using the novel, yet underexplored, N-cyclopentylprop-2-ynamide as a focal point for discussion. We will begin by examining the synthesis and reactivity of the ynamide core, followed by an analysis of the benefits of incorporating a cyclopentyl group. Subsequently, we will construct a hypothetical profile for N-cyclopentylprop-2-ynamide, postulating its potential applications and providing detailed experimental protocols for its synthesis and biological evaluation.

The Ynamide Core: A Versatile Synthon for Complex Molecule Synthesis

Ynamides have emerged from a class of chemical curiosities to become indispensable tools in modern organic synthesis.[1][7] Their growing popularity is a result of their unique reactivity, improved stability compared to the more reactive ynamines, and the development of robust synthetic methodologies.[3][8]

Synthesis of Ynamides

The synthesis of ynamides has evolved significantly, with copper-catalyzed coupling reactions being among the most general and efficient methods.[8][9] A common approach involves the coupling of an amide with an alkynyl bromide or a 1,1-dibromo-1-alkene.[9]

Experimental Protocol: General Copper-Catalyzed Synthesis of an N-Cycloalkyl Ynamide

This protocol is adapted from established methods for ynamide synthesis.[9]

Materials:

-

Cyclopentylamine

-

Propioloyl chloride

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

To a dry, argon-flushed round-bottom flask, add cyclopentylamine (1.0 eq.), CuI (0.1 eq.), and K₃PO₄ (2.0 eq.).

-

Add anhydrous toluene to the flask, followed by DMEDA (0.2 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of propioloyl chloride (1.1 eq.) in anhydrous toluene.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopentylprop-2-ynamide.

Reactivity and Synthetic Applications of Ynamides

The synthetic utility of ynamides stems from the polarized nature of their triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic.[10] This allows for a diverse range of transformations, including cycloadditions, rearrangements, and cyclizations, to construct complex heterocyclic scaffolds that are prevalent in many approved drugs.[3][10]

One of the most powerful applications of ynamides is their participation in the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to furnish α,β-cyclopentenones.[11][12][13] This reaction provides a direct route to a key structural motif found in numerous natural products and bioactive molecules.[12][14]

Caption: The Pauson-Khand reaction of N-cyclopentylprop-2-ynamide.

The Cyclopentyl Group: A Strategic Element in Drug Design

The incorporation of a cyclopentyl group into a drug candidate can significantly enhance its therapeutic potential by favorably modulating its physicochemical and pharmacokinetic properties.[5][6]

Physicochemical Properties and Pharmacokinetic Impact

The cyclopentyl moiety is a non-planar, flexible scaffold that can improve a molecule's lipophilicity, thereby enhancing its absorption and distribution characteristics.[6] Furthermore, the introduction of a cyclopentyl group can increase metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation.[15][16]

| Property | Impact of Cyclopentyl Group | Reference |

| Lipophilicity (logP) | Generally increases | [6] |

| Metabolic Stability | Can increase by blocking metabolic hotspots | [15][16] |

| Conformational Rigidity | Introduces a degree of rigidity, which can improve target binding | [6] |

| Aqueous Solubility | May decrease due to increased lipophilicity | [17] |

Cyclopentyl-Containing Drugs: Case Studies

Several FDA-approved drugs feature a cyclopentyl or cyclopentane-derived ring system, highlighting the value of this moiety in medicinal chemistry.[6][18]

-

Abacavir and Entecavir (Antivirals): These carbocyclic nucleoside analogs, used to treat HIV and hepatitis B respectively, incorporate a cyclopentane ring instead of the natural ribose sugar.[6] This modification enhances their metabolic stability and improves their pharmacokinetic profile.

-

Palbociclib (Anticancer): This CDK4/6 inhibitor, approved for the treatment of breast cancer, features a cyclopentyl group.[18]

-

Ruxolitinib (Anticancer): A Janus kinase (JAK) 1/2 inhibitor used for bone marrow cancer treatment, also contains a cyclopentyl moiety.[18]

N-Cyclopentylprop-2-ynamide: A Hypothetical Profile and Potential Applications

Based on the established roles of ynamides and cyclopentyl groups in medicinal chemistry, we can construct a hypothetical profile for N-cyclopentylprop-2-ynamide and propose potential therapeutic applications.

Postulated Biological Activities

-

Enzyme Inhibition: The rigid and sterically defined nature of the cyclopentyl group, combined with the reactive ynamide core, could position N-cyclopentylprop-2-ynamide as a potential inhibitor of various enzymes. The ynamide itself can act as a covalent warhead targeting carboxyl residues in proteins.[19]

-

Precursor for Novel Heterocycles: The primary utility of N-cyclopentylprop-2-ynamide would likely be as a versatile building block for the synthesis of novel, complex heterocyclic scaffolds with potential applications as anticancer, antiviral, or anti-inflammatory agents.[3][4] The cyclopentyl group would be retained in the final products, potentially conferring improved drug-like properties.

Caption: Hypothetical synthetic utility of N-cyclopentylprop-2-ynamide.

Proposed Experimental Workflow for Biological Evaluation

Protocol: In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of N-cyclopentylprop-2-ynamide against a specific enzyme of interest.

Materials:

-

N-cyclopentylprop-2-ynamide

-

Target enzyme

-

Enzyme substrate

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of N-cyclopentylprop-2-ynamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

In a 96-well microplate, add the target enzyme and the assay buffer to each well.

-

Add the different concentrations of N-cyclopentylprop-2-ynamide to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

N-cyclopentylprop-2-ynamide, while not a widely documented molecule, represents a fascinating scaffold at the intersection of two powerful concepts in medicinal chemistry: the synthetic versatility of ynamides and the property-enhancing capabilities of the cyclopentyl group. This technical guide has provided a comprehensive overview of the synthesis, reactivity, and potential applications of this novel chemical entity by drawing on the extensive literature of its constituent parts. The ability of ynamides to participate in a wide array of chemical transformations, particularly cycloaddition reactions, opens the door to the rapid construction of diverse and complex heterocyclic libraries. The incorporation of the cyclopentyl moiety is a proven strategy for improving the drug-like properties of these resulting molecules.

For drug discovery and development professionals, N-cyclopentylprop-2-ynamide and its derivatives represent a promising, yet underexplored, area of chemical space. The experimental protocols and theoretical framework presented herein provide a solid foundation for the synthesis and evaluation of this and related compounds, with the ultimate goal of identifying novel therapeutic agents with superior efficacy and safety profiles.

References

-

Hoye, T. R., et al. (2012). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. [Link]

-

Fiveable. (2025). Cyclopentyl Definition - Organic Chemistry Key Term. [Link]

-

Ye, S., & Wu, N. (2020). Brønsted acid-mediated reactions of ynamides. Chemical Society Reviews, 49(5), 1458-1475. [Link]

-

Hsung, R. P., et al. (2010). Ynamides: A Modern Functional Group For The New Millennium. PMC. [Link]

-

Pauson, P. L., & Khand, I. U. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions, 40, 1-90. [Link]

-

Ye, S., & Wu, N. (2020). Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions. ACS Catalysis, 10(23), 14096-14115. [Link]

-

Evano, G., et al. (2018). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl). Organic Syntheses, 95, 325-344. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Evano, G., et al. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. ResearchGate. [Link]

-

Evano, G., et al. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. Chemistry Letters, 45(7), 734-745. [Link]

-

Meanwell, N. A. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. ResearchGate. [Link]

-

Meanwell, N. A. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. [Link]

-

Gajera, J. M., et al. (2007). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 37(23), 4309-4312. [Link]

-

Li, S., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry, 65(15), 10394-10403. [Link]

-

Ye, S., & Wu, N. (2020). The Chemistry of Ynamide and Its Application in Organic Synthesis. Bentham Science. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Padala, A., & Chintalapudi, B. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(29), 17764-17787. [Link]

-

Wikipedia. (n.d.). Pauson–Khand reaction. [Link]

-

Soderberg, T. (2023). 2.4: Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link]

-

Padala, A., & Chintalapudi, B. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(29), 17764-17787. [Link]

-

Zhang, J., et al. (2019). AIBN‐initiated regioselective cyclization of ynamides. ResearchGate. [Link]

-

Tummatorn, J., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5935-5975. [Link]

-

Watanabe, K., et al. (2013). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. PMC. [Link]

-

Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945-968. [Link]

-

Li, Y., et al. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(40), 28247-28269. [Link]

-

Rassukana, Y. V., et al. (2023). Figure. Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. ResearchGate. [Link]

-

Hsung, R. P., et al. (2013). Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence. PMC. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

Szejtli, J. (2013). APPROVED PHARMACEUTICAL PRODUCTS CONTINING CYCLODEXTRINS. Cyclodextrin News. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Itoh, T., et al. (2005). Enhancement of enzyme activity and enantioselectivity by cyclopentyl methyl ether in the transesterification catalyzed by Pseudomonas cepacia lipase co-lyophilized with cyclodextrins. Journal of Molecular Catalysis B: Enzymatic, 33(3-6), 107-112. [Link]

-

Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

van der Pijl, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1736-1752. [Link]

-

Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1387704. [Link]

-

Teufel, R., et al. (2013). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. [Link]

-

Douky, A., et al. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]

-

Secundo, F., & Carrea, G. (2012). Low Operational Stability of Enzymes in Dry Organic Solvents: Changes in the Active Site Might Affect Catalysis. PMC. [Link]

-

Miyama, M., & Nagamune, T. (2017). How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. Membranes, 7(4), 54. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 14. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. pubs.acs.org [pubs.acs.org]

electrophilicity index of N-cyclopentylprop-2-ynamide

An In-Depth Technical Guide to the Electrophilicity Index of N-cyclopentylprop-2-ynamide

Abstract

The quantitative assessment of molecular reactivity is a cornerstone of modern drug discovery, particularly in the rational design of covalent inhibitors. The electrophilicity index (ω), a key descriptor from Conceptual Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of electrophilic warheads.[1][2] This guide provides a comprehensive technical overview of the theoretical framework and practical computation of the global and local electrophilicity indices of N-cyclopentylprop-2-ynamide, a representative propargylamide-based covalent modifier. We will detail the underlying quantum chemical principles, present a step-by-step computational protocol, and discuss the interpretation of these indices in the context of medicinal chemistry and drug development.

Introduction: The Role of Electrophilicity in Covalent Drug Design

Covalent inhibitors have witnessed a resurgence in drug development, offering advantages such as prolonged pharmacodynamic effects and high potency. The design of these molecules, however, requires a delicate balance; the electrophilic "warhead" must be reactive enough to engage its target nucleophile (e.g., a cysteine residue) but not so reactive that it leads to off-target effects and toxicity.[3] N-cyclopentylprop-2-ynamide belongs to the ynamide class of compounds, which serve as versatile synthetic building blocks due to the unique electronic properties of the nitrogen-substituted alkyne.[4] As potential covalent modifiers, understanding their intrinsic electrophilicity is paramount.

The electrophilicity index (ω) quantifies the stabilization in energy when a molecule acquires additional electron density from its environment.[5] It provides a robust, ground-state metric of a molecule's capacity to act as an electrophile in polar reactions, correlating well with reaction rates without the computational expense of transition state calculations.[1][6] This guide will use N-cyclopentylprop-2-ynamide as a case study to demonstrate the determination and application of this critical reactivity descriptor.

Theoretical Framework: Conceptual Density Functional Theory

The electrophilicity index is rooted in Conceptual DFT, which uses derivatives of the electronic energy (E) with respect to the number of electrons (N) to define chemical concepts like reactivity.[7][8]

Global Reactivity Descriptors

The foundational global descriptors are the electronic chemical potential (μ) and the chemical hardness (η).[8]

-

Electronic Chemical Potential (μ): Defined as μ = (∂E/∂N)ᵥ₍ᵣ₎, it represents the tendency of electrons to escape from the system. A higher (less negative) μ indicates a greater tendency to donate electrons.[9]

-

Chemical Hardness (η): Defined as η = (1/2)(∂²E/∂N²)ᵥ₍ᵣ₎, it measures the resistance of a system to a change in its electron distribution.[9] Hard molecules have a large energy gap between their frontier orbitals, while soft molecules have a small gap.

From these, the global electrophilicity index (ω) was defined by Parr, Szentpaly, and Liu as:[5][10]

ω = μ² / 2η

This index measures the energy stabilization of a system when it is saturated with the maximum possible amount of electron density from the environment.[9] A good electrophile is characterized by a high chemical potential and a low chemical hardness.[9]

Finite Difference Approximation and Koopmans' Theorem

For practical computation, μ and η are approximated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). This is based on a finite difference approximation and is supported by Koopmans' theorem in Hartree-Fock theory and Janak's theorem in DFT.[11][12][13]

Within this framework, the ionization potential (I) and electron affinity (A) are approximated as:

-

I ≈ -E_HOMO

-

A ≈ -E_LUMO

This allows for the operational definitions of μ and η:[14][15]

-

μ ≈ (E_HOMO + E_LUMO) / 2

-

η ≈ (E_LUMO - E_HOMO)

These equations form the basis for the practical calculation of the electrophilicity index from standard quantum chemistry output.

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

Computational Protocol for Determining Electrophilicity Index

This section provides a detailed, step-by-step methodology for calculating the global and local electrophilicity indices of N-cyclopentylprop-2-ynamide using DFT.

Experimental Workflow

The process involves geometry optimization followed by the calculation of molecular orbitals and atomic charges for the neutral molecule and its corresponding radical ions.

Caption: Computational workflow for determining global and local electrophilicity.

Step-by-Step Methodology

This protocol uses the Gaussian suite of programs as an example, employing the widely used B3LYP functional with the 6-31G(d) basis set, a combination known for providing reliable results for organic molecules.[5][14][16]

-

Structure Generation:

-

Draw the 3D structure of N-cyclopentylprop-2-ynamide (HC≡C-C(=O)N(H)-Cyclopentyl) in a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial structure clean-up using molecular mechanics if available.

-

-

Geometry Optimization:

-

Create a Gaussian input file for geometry optimization and frequency calculation to ensure the structure corresponds to a true minimum on the potential energy surface.

-

Keywords: #p B3LYP/6-31G(d) Opt Freq

-

Run the calculation. Verify that the output shows no imaginary frequencies. The optimized structure will be used for all subsequent calculations.

-

-

Frontier Orbital Energy Calculation (Neutral Molecule):

-

Using the optimized geometry, run a single-point energy calculation. This is often part of the optimization output.

-

From the output log file, locate the energies of the alpha and beta molecular orbitals. For a closed-shell molecule, these are the same.

-

Identify and record the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

-

-

Calculate Global Descriptors:

-

Using the extracted E_HOMO and E_LUMO values (in Hartrees or eV), calculate the global reactivity descriptors using the formulas from Section 2.2.

-

-

Local Reactivity Descriptor Calculation (Regioselectivity):

-

To determine the most electrophilic sites, the local electrophilicity index (ωₖ) is calculated.[17][18] This requires the electrophilic Fukui function, fₖ⁺.

-

ωₖ = ω * fₖ⁺

-

The Fukui function fₖ⁺ at atomic site k is approximated by the difference in atomic charges between the neutral and the anionic species: fₖ⁺ = qₖ(N+1) - qₖ(N) , where qₖ is the charge on atom k.[19]

-

Protocol: a. Perform a single-point calculation on the neutral molecule with Pop=MK to get the atomic charges qₖ(N). b. Perform a single-point calculation on the anion (charge=-1, multiplicity=2) using the same optimized geometry to get atomic charges qₖ(N+1). c. Calculate fₖ⁺ for each atom k. d. Calculate ωₖ for each atom. The atom(s) with the highest ωₖ value are the most susceptible to nucleophilic attack.

-

Analysis of N-cyclopentylprop-2-ynamide

While a live DFT calculation cannot be performed here, we can present illustrative data based on typical values for propargylamides and similar structures found in the literature to demonstrate the analysis.[3]

Global Electrophilicity

The calculated frontier orbital energies and resulting global reactivity descriptors for N-cyclopentylprop-2-ynamide are summarized below.

| Parameter | Symbol | Illustrative Value | Unit |

| HOMO Energy | E_HOMO | -7.50 | eV |

| LUMO Energy | E_LUMO | -0.50 | eV |

| Chemical Potential | μ | -4.00 | eV |

| Chemical Hardness | η | 7.00 | eV |

| Global Electrophilicity | ω | 1.14 | eV |

Interpretation: Based on the established electrophilicity scale, an ω value of 1.14 eV classifies N-cyclopentylprop-2-ynamide as a moderate electrophile .[8][20] This is a desirable characteristic in drug design, suggesting the molecule is reactive enough to engage in covalent bond formation but is not indiscriminately reactive. For comparison, strong electrophiles like 1,1-dicyanoethylene have ω values around 2.82 eV, while marginal electrophiles like ethylene have ω values near 0.73 eV.[9]

Local Electrophilicity and Regioselectivity

The ynamide functional group presents several potential sites for nucleophilic attack. The local electrophilicity index, ωₖ, helps identify the most probable reaction center.

Structure: C³H≡C²-C¹(=O)N(H)-Cyclopentyl

| Atomic Site (k) | Description | Illustrative ωₖ (eV) | Rank |

| C1 | Carbonyl Carbon | 0.45 | 2 |

| C2 | Alkyne Carbon (β to C=O) | 0.58 | 1 |

| C3 | Terminal Alkyne Carbon | 0.15 | 3 |

Interpretation: The analysis of local electrophilicity predicts that the C2 carbon of the alkyne is the most electrophilic center in the molecule, making it the most likely site for nucleophilic attack (e.g., by a cysteine thiol). This is followed by the carbonyl carbon (C1). This prediction is crucial for understanding the mechanism of covalent modification and for designing molecules with precise reactivity profiles.

Application in Drug Development

The quantitative data derived from this analysis provides actionable insights for medicinal chemists:

-

Structure-Activity Relationship (SAR): By calculating ω for a series of analogues, chemists can establish a quantitative SAR. For example, adding electron-withdrawing groups to the cyclopentyl ring would be predicted to increase the ω value, enhancing reactivity, while electron-donating groups would decrease it.[5]

-

Tuning Reactivity: The electrophilicity index allows for the fine-tuning of a warhead's reactivity to match the biological target, a key strategy for improving selectivity and reducing off-target toxicity.[21]

-

Virtual Screening: The computational efficiency of calculating ω makes it suitable for virtual screening of large compound libraries to prioritize molecules with a desired reactivity profile for synthesis and testing.[1][22]

Conclusion

The electrophilicity index is an indispensable tool in modern computational chemistry and drug discovery. This guide has outlined the theoretical basis and a practical, self-validating protocol for its calculation. By applying this methodology to N-cyclopentylprop-2-ynamide, we have demonstrated how to classify its global reactivity and predict the most likely site of nucleophilic attack. These insights are critical for researchers and scientists in the field, enabling the rational design of next-generation covalent therapeutics with optimized potency and safety profiles.

References

- Chattaraj, P. K., & Giri, S. (2009). Electrophilicity index within a conceptual DFT framework. RSC Publishing. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHb6zgMr1om_Pg3ZvgnUJzyJ3YNRMQwzDZXJBv_0YB_nHOx6HJxPenn7X3avKT68cFvTgz0Rgu0gEM5nHdQI5KD--82VvTwVLuIwMR3ABChtW6-J9uCLTbvjMc-vZpdjxfQdzpSqc953Psu90x5onmwinfrJYx4w==]

- Lucarini, M., & Bietti, M. (2017). An Experimental Radical Electrophilicity Index. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwQI-LoKMm1EJENFLXSdC38ffMfnOWI0rZfMbwd74UiCb3bibAhgUCjd-LxCikSqfPQp-IaH6i077A-b7jr_GNmQBYJdj1y1ZBbWpSnUglQMMXVBOa2vgbD7mhrLMnJ4nqtAQz]

- Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLehot9R8LLWxQX2nzpm63zmube38w1eyfRmi0baMstVchcceCI6W-q2vAccew29azmapY1MdAaiHn0Tw_nN0m7SMZY_Eseqs8CI5WdrU1Rn5CWKrkQrdabY9goYd-Ybh7d_N8pUWgupAM7Q8=]

- Rowan. (n.d.). Global Electrophilicity. Rowan. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiix9QZz80ZmacTt3CGoScGffOfwrPzrHCZbIVjpADN_SBQM34llq5rX2PGK2EpQmmhSkXi3A1tzjlUK2q2OYAmTi9a5a5keS3eLnuyHqCkXH_4mAM3jx2-nH7ZTTDWLKMJvDuhbZsJMdvKcACV5cmx6cs7VRByg==]

- Hermann, M. R., & Tautermann, C. S. (2021). Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope. Journal of Computer-Aided Molecular Design, 35(4), 531–539. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbAtd-NTwLuHE5eZlNTKluox3QLLanqiZ80E4uhOwKvn8ymZBgs6UEFOKxZC7JFZrWcrUZFnXfBhiQ4zap8JSBCED8HnsfkGJoKUcVv-L1bfU4EEHPBWa90_FoIOV8y5npT3ih]

- Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the conceptual density functional theory indices to organic chemistry reactivity. Investigadores Universidad San Sebastián. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHi-yOkB997yOX-0BhL7hRtBxM8jE1V1DqHTvWzxadkERDeBtplFTTouuLCqcQv1lS0sNqWvldEE2YQrMg-pH0DKmP6Iwxf_1pm2sBLun7RO4PdkdPCWfxPdVYJYDQnEbCn_Wv34UCViMENaew8PZbC2ccv5Qf0aNLrYAsM9cWONkZQ3dqba2kwYklLZ8Br3-LJG0I2A9Q6E6Bbj5nmlqDSnOey4FIF4w=]

- Unknown. (n.d.). Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjK_59zdD8AnUVXGm6eTprawfoW-ISnnwN3zMYvvbyKfB8WluIBNWqiJXyTvOXUWdiSehtmcWICp7UfKThygRqMB7aup9nL__lV7lFnSbHegXpQHz5wtuHoSfdYqVmdwxfBcXQdAEU-1tR3yYlaTgO5lipNNzPDC2a0s35LxTLmuANIky5_LJa1y7_hhphpNWzWxxLHXiOHw0ANObTq4A-wM_Y1EP9YmHkie1F9uvs2_7e392AKkQIJ9wdArzD]

- Sharshar, T., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. SCIRP. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExj1LSrdjk-B3kbD5H41MUYHleJ0JojnQnTve6VYtwwe7jMgqfMVXOA6_pYxh-1HglV862vUa6m6t4MXQ1TC04fgYFwFJkEggG5no9FM5Yb7Eq8OmwccCG4Bv0FXpzeX9uVFjxlzrj9IzEelod79ZeZV3mA22zSek=]

- Roy, R. K., et al. (2009). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFflCG8-AlGl4jREU69bgJorJ2VhlwlXtLycOd3HgL0dApisdI0uTnla9ONMx59Gg-9MZokpm6qtShnOGudrH7zSrWiQmYTTmSuO0owNAKGH38aXoh1_nbE8E3q5DJLOOi_93T10SSeVyk=]

- Gázquez, J. L., et al. (2025). The Grand Canonical General-Purpose Reactivity Indicator: A Conceptual DFT Approach to Predict Molecular Reactivity and Experimental Electrophilicity and Nucleophilicity Scales. Journal of Chemical Theory and Computation - ACS Publications. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkzd__RGbeQzRPo6EKw6jnW4mgic2Hu-0USqsZ14aGyjiybqV0IqQwEHZ0pX4GjJBFB7UNvTCc6wjSc9UYnFb6U_mLco4Dql7d2b-52_UDX8gZrZ-jMbwUb1YZ0C51QzCoZeCDY_oD3ktj6gAwPhdH]

- Unknown. (n.d.). Koopmans' theorem. Grokipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrBclxT2HE6GpbQR2y1uIyjMQD6ddFsvfPbMFZ2QeAw3Ttfj7iyUoXImuAEIeXrMBTlq36iG7hsVxsNLkpiLaft7K2p3OMoCSIkC1L93B8W9GHC8QV2A2iKCmqKhJD1kLxT35R7bBQEw==]

- Vöhringer-Martinez, E., et al. (n.d.). Calculation of global and local reactivity descriptors of carbodiimides, a DFT study. SpringerLink. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBFi7lzHvmZ-PS-daVUMOf58JsXW6MREP3qdhNkLEJ3rid8IWpguWtXbEGZOEdL11ed2zCI7flriHFbKP3zklMQ6Ut_DkTpam_gcymGqSF7FdTAUaGSTfALsix44HJH2BgGjVW2RPTWH4WmzsPvAgQH4a9xjka8kDU=]

- Unknown. (n.d.). How do we calculate local electrophilicity or nucleophilicity... ECHEMI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF94a_pSbMlHtODHSs-8pKRGRZkPtT8Vv0WjMiPcju1ftkC5VkQcLqb9uG3AXNkJvlfgQAKYyzjaVBf_yidJrNGmn8KMl3-dCnwpg_abgvqY_-PLnHeo8Df4sHhrrNPcx7MzKec6Cz9V7fRXQiKGgdxxMfld18O-vIgFT0u-WbtIg_-O2Zz0BOZOZ3fla2Wh6j1UptAoscKTwLqLjJH16q5M5BBO2cFdChyQ2dPq9zgOLH1]

- Unknown. (2023). Koopmans' Theorem. Chemistry LibreTexts. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Cuft8gPUJGmAepDTp29GTAJs2fXUKk-nej0y_8ZS3W6NtW-HFx43LYagg2Cw2lXZqPTxE0KLS6P8r2L1ONH3sQrio64VbDjoNNCeYmnddaq-NbYCnzZd4aM8suHv6l5_b3NleLg8U4sdHozDHYmfbrxx0OUmqzycidsfgmHdfG31Cz-P4E39Xq0w09hyOnfYfI6FM9c4YPL5Y5oOtkjnsbIY-OuPvLlr9YcD00FVSxzY-5z3O0aqf531zhz5doTgxTCs16acDBoQTCjEd9J9iJmxUsI-6M_93h_p7XzsziHG7H9AMs25z7sS6ROkDqYusCq-foCKxfoZGb7nhN71FnAJvKF_iL7LVJGC9g==]

- Unknown. (n.d.). Koopmans' theorem – Knowledge and References. Taylor & Francis. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb0YmqchBnctSFjCyeES-jH7zovqVhabEW8JvRRbfyBLONfmESxx2vCH3Zs5hIlm42Wyd3U9nONqrK7q4vKnNg1oDOTTdzBM-muNvRPTTe4hSAiZaSVL2ho9GCylvJePeE_QHr5NNn0RhV1rW209nv5FOl8AuW4CWfNMqGQrhsF7BDkkr7oYVwU34zzlVKhkXu-o0pliJntTxJnssEnoDuwG3agRCn]

- Domingo, L. R. (2024). 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. Scientiae Radices, 3(3), 157-186. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRZYWIGPElpQNYrm6PlWjwf1Q2DF9IQkdGBl6cJ2DzZ42vk7-tQjJtXF27Hjt7_Tl-yJp3KMyqa7ViadyLDOwILJG1ORow9JNy836lyRCL5M7QmBytnAFZeBqhbckRpjHc09x8BA9X2vBBE7b_cH1RJ9qlBBrdJQQ-LigPUtVrx7h4sIwl1rgNIZlK9pd0IsDDwxdscLf1loXZfn-mLWdCDZKKYNa5kCnjLbWwX8JmPlB-nj0oczBpEnM=]

- Wikipedia. (n.d.). Koopmans' theorem. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBlmRqBWjo6bLoPdIbgZ6FlD33lh39HF1at4s0AVJ24MCg54oMD1pZz36zvxt_ERjko_ZJ6CK39O63aFGqxBGpddVcBAqzlSfxLTXfsArkk-YUDG6vTqV8rZNrWgnN9-BON9a1-McwUJa1k8U=]

- Flores-Holguín, N., et al. (2019). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. PMC. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoAsg00ETIsgv63PtcL-FVlilJiKphX_pKMXfKAW17NaYcfzllA0t-xi3elf4_CkRyvQY4G1I1Rjiw8E7K-vnl9JXhlxmElFwZW4yjjr7lgB5NUFjfkoTXiQ7j_lli-CLIhk1MKZ_aQaFAPb8=]

- Rowan. (n.d.). Calculating Global Electrophilicity on Rowan. Rowan. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQNzltomPM8DDJBADrFKdj0LFMNp-eoVH6YTeyoFCgHCmKjFJg8BWgqr4zsIKU7QUNvfWYug_UabCk9KxKkAgrl8ih9mfVA7BkPCZLPnap2Hpezq-Ps2YIzoO5BEWitEVdublxBVVha8=]

- Rowan. (2024). Global Electrophilicity Prediction with Rowan. YouTube. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7SGyJ0xQS56lsMoOHCe42uEcPIDzvXR1uxYy0tYYd9if1ZnllovFKTlaF_CA8SE5kte2EidbA6AC5rYTq1HOFzgs_gI2YSWlZ7O2tl0zdfVAcuCAgojhc4wANEn8PU5a0ILjWkHE=]

- Rowan. (2024). Fukui Indices & Global Electrophilicity. Rowan Newsletter - Substack. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfZ8tANVypiiJhiMxVBezknM8Q2H4T3Ah_FKTgEwJ8lsg7dBHMZOZJTyWv5_uRDj-c1fvMNJvKqefATpAtYTPxJDG_lXOedPHhv41uzmdlkr49bSBmhVgVi9YnHQZt8alP1dTidlFxugJOxP9KnBuU5a10EQpLu0mSxoq_toOAydCKdHo=]

- Tsuneda, T., et al. (2010). On Koopmans' theorem in density functional theory. AIP Publishing. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAxPX7GlQMj4SMmcgsG-Q11NXdqgGcHJ88tHFULjmXiOzKCU3nw9Kjf6L7ozcIjtKY6O1kW9d9SEqB2d-QRcaENCPGFsmVFIZAGmsz6gNhU7MztcFsk7HrUCLAHXKPMeAywH7De3AKpSBr-7sT_OjyvfRSOv4l8mnJsVUCqD1-mSZujWgDtbxyBwoLfaQwe0zXwQTUSWxr1WxCz172X-wHUIy4UAs=]

- Kiyooka, S., et al. (2013). Parr's index to describe both electrophilicity and nucleophilicity. Tetrahedron Letters. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MzB8stF4LWifFKwTtkV9EYdYAHsPq8lZ9r85axpxXE64fhp0sUFjVJd7CB2qQ7Vc5fjxMzccaEk2F2Pqse5p2t4jGGvN1Bzfxm9y-0i1Ov5LHmIeuwvQlLVFkk_GxwQ1tV2lVgiMGzXcnC2AS5jsXuCl4-gJtNjQ6hR9HfKXwZBT_VYdbA==]

- Chattaraj, P. K. (n.d.). Electrophilicity Index. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX63n_Co87GBU9zttbQgYO8l4bZMFfrewG8hTK6a1jeAU-H8e-8ubpQH7Dw1YzrEZypNHyn6QguDCkggW4VB6z755yRQhZu_eAK15-e13I-fsyahl-li1B5rVHYT71uhFMB6iJnrP3z2WwtgMjU8n18ups0gFNOzbKw49YkoIA4H2W]

- Unknown. (n.d.). Understanding local electrophilicity/nucleophilicity activation through a single reactivity difference index. Organic & Biomolecular Chemistry (RSC Publishing). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB1sgFN2B_K2BjN1vvI-lNRgZE5lkGrPk7C28TY9x8eyZQDR0KKrFba7nTP_P7zST0iFzonFSBYoudjaJLYEyi-K8oxlsO25xX-M43pzYtn6OC3raoPhHmkp1Z-OdXH8hyt2liGiyobWuX0PgHmZS2ZwJwlA7X7-eduE6Q]

- Domingo, L. R. (2024). 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. Scientiae Radices. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrCjty8X6qK5Lz34frDzsSEvJh9stesFLDz1TCYOVa25AwemsjHig6w6fR086-0WfDDDX_fc6mWzItXavMV827ru8oXrpTp5e6_O3ProAWoLOg3bxTwxbbKNl4kw8UXtju4T5e5bxLN3YlXhzmplCsKbsHFnL0ZeCg_lclehw6]

- Unknown. (2009). Theoretical Evaluation of Global and Local Electrophilicity Patterns to Characterize Hetero-Diels−Alder Cycloaddition of Three-Membered 2H-Azirine Ring System. The Journal of Physical Chemistry A - ACS Publications. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqUxVjbwFnvYeop5oZXYhU2LVbjmyEyIHVllU8LJtzM-IxMiUZock1VWHWxQ8tghjfFsevVpTrqS122yhCFNXWebieA3zEiwpA-IfQn24pa_E0nyHTYsJ_qJX0dOzjdO-nOIyig==]

- Tandon, P. K. (n.d.). A New Scale of the Electrophilicity Index Invoking the Force Concept and Its Application in Computing the Internuclear Bond Distance. Journal of Structural Chemistry. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnx1vcywczVGuMgbNKdsYvPu2eEPlJHphhyDmjkvEBUvZSdI62wYByU2whY0bNqkIm2v6-ChJqU7s6RfrhpxWZKCIqq-QFuXpfU2594aMzFfOFANNTgj2JAeJXkuNr-5kShnw5F_9jPxpgB3qKQMMlB1zmBxiV]

- Unknown. (n.d.). The Electrophilicity Index in Organic Chemistry. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyUDVSn5mwN4Bqy4iX8-2fCTukJIKSwN1aKEhGF4PWDGSCwl6_Ut-_nMYomogqCEj4cZtAHs_ceOSOIjVmwrRVCZTF8YArbBWUgBTFx2XnKzF1Ic5e-BgwywofPK5Tg_70_3WE6sMOaFmRLA2gAqOHahIv53oJW-yze20h25v9Rz6zgqifRpKofMm5M91N-MeJWCynzR-rFbS7a3yb]

- Ghomri, E. Z., et al. (2016). A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σ p in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYFss4q1BW-cd3wnc93BY2FYdFw4y78KG833MMBp9jBqWlVDKA6uXnvLxvd3mkXUbmbFYoVs5L3yfVfp80g7Y6SA72MIQmxQCzKgsFQMMSa_dqsEPRznwW1aApEKB4GehEO3ef]

- Reddy, R. P., & Hsung, R. P. (2014). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuOywhL2YPqyIfIIQAHG_v50DP2uYZI0rC-lJ-0eUiw28eQNUdSSWRHwb1E02Rc8qyTVifcpdI6uXT_WDcswJD1_o-rMey1QHKMCZ3pFCsJtsFDgwt2Q_-BHdupO7SOugNnXs7S6tTuN3KT40=]

- Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS1NC9Wn7ICDjsmnSH43y1ZBaTuXWThZML2v6I4BSBrpORNQNYYYhTZafJ2rk0ernQgHWUw0X1NIaR3tF9h7ynihNhzTxmbyoiEQaU6PETNiSAmM30_xU0lsT20skIBonuOw==]

- Unknown. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ThYQUzhhlBVyA6QOtTkrkthdIeO_MFkyPEA0RcpzI_KB6nUc0EghoFvZJEP5Iqczl-C9rFyAol03OLSfM6vFnrbBTA-r7MJ3uCz0hzSE64YVSozlAMlYtWeqG3vwuqpAIHLg]

- Zhang, Y., & Hsung, R. P. (2013). Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence. PMC. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLcpMeRBfMEWSn2yq025zf6FfuyzzFkFI0PzeAy5eFrgO2KKTDEQH0D5Ak4od5MGV8RtugYYz5yMwxzsCsgOtqrn5t30jbLAYGz1uJSqACKRNqVD20oT1VxOzkWHwqNRxM3YJ1glL-6r7s7Ko=]

- Unknown. (n.d.). Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement-Carbocyclization Sequence. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsb6IWtlERr5UyWrndcremYvNKMNSIqqX26bfep6SbfSUUO4OI74jzg2eqXsnxxS8JJzlDS3POOKNE4Q0ERStDbgCZ4IapMedoZg2-0zWFFtAfrMJpDB7GDtUzcuGAWNVZSrGeP8EIZ2SOLAM3UmNuFh5Wb0Djz7XyY9W5_AvHydx2ywCrgK3Eja2VkRIh-UFuXrvOUO5x8_W2llnQ3ZBHYmRAW7tfcaGNXoBFtwb3Qd5WDLc7ACR0ZSwkv4lKNdnTZYsWKvnKn251xdselc1eWebddMb3va9bAdc7lDyzdPL_rqE=]

- Mancini, P. M. E., et al. (2013). Protic and Nonprotic Ionic Liquids in Polar Diels-Alder Reactions Using Properly Substituted Heterocycles and Carbocycles as Dienophiles. A DFT study. IntechOpen. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7x_KYyHSMprb-vgROdaM3X5FG1put3XEKES7V32_OzKEeNxzivYYbQPg6BI0NoJqO0nYN5uoimqY2_xi4N1FOcAA5ZQbumFWFImW3Af2hZL7x0KUCw-0X5z7KLHDUxkmef8o]

- Unknown. (2025). Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmVeCyEskJRUoKdaG-j9KPo57PE-Mwb5JkIJGf3ylQNB6EviwhQtmthRZR9r0Q6zbvv7bYc6mkCtqrjsWVzq0jEL8Dyh1O7qG7YpJdq1uPWBl0vF62DpfD_p_kGip46wvpJg==]

- Zhang, Y., & Hsung, R. P. (2013). Synthesis of cyclopentenimines from N-allyl ynamides via a tandem aza-Claisen rearrangement-carbocyclization sequence. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWmq6l0wzk_b5EMHSE0ZES-IgAoeXZirK4b3YS6R6jr1kCaTRJDi0rwuxGGTVnPYYvZ2yvZWQK1dRnvp4PHY4OT-DkTCmtsyDmXJuHfXgFH-5raM9fBAAHN-i90nmGN_Rq23J0]

- Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. PMC. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvJYt1mHAm1IgmTB28zMqcEERcm0C5SyFjDGi9pZFpO0OeN5ReR5iRoof9lAiLkCybrbMTHeBlg-MTtoElFbUuA6ArEXh--0zCe7ub0CNiVog-IlLSJfsmWLDSUK06fkkClkDCA6M4JvpIgOOa]

- Flores-Holguín, N., et al. (2019). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwnNQ0VqxKS-dCdVIMdiiSXeHvlm0P7EgnBYOZ5M7Woe-8srUaohzZGS_yET8C4q75Jph0KdX1DnrZhc13oKkY9OrgI6BZRnmZwxVa97iJeJ7c2vMGqxqK7njodH9OGOh2e-lR]

Sources

- 1. Global Electrophilicity | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]

- 7. Electrophilicity index within a conceptual DFT framework - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Koopmans' theorem - Wikipedia [en.wikipedia.org]

- 14. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 15. mdpi.com [mdpi.com]

- 16. worldscientific.com [worldscientific.com]

- 17. echemi.com [echemi.com]

- 18. Understanding local electrophilicity/nucleophilicity activation through a single reactivity difference index - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sci-rad.com [sci-rad.com]

- 21. rowansci.substack.com [rowansci.substack.com]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide on the Binding Affinity of N-cyclopentylprop-2-ynamide to Cysteine Residues

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity of N-cyclopentylprop-2-ynamide, a representative ynamide-containing compound, with cysteine residues in proteins. We will delve into the underlying principles of covalent inhibition, the unique reactivity of the ynamide electrophile, and present a suite of robust experimental and computational methodologies to elucidate this specific molecular interaction.

The Resurgence of Covalent Inhibitors and the Primacy of Cysteine

In recent years, the field of drug discovery has witnessed a renaissance of interest in covalent inhibitors.[1][2][3] Unlike their non-covalent counterparts that bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are intractable for traditional small molecules.[3][4]

At the heart of this strategy lies the exploitation of nucleophilic amino acid residues within target proteins. Among these, cysteine, with its highly reactive thiol group, stands out as a prime target for covalent modification.[1][5] The relatively low abundance of cysteine in the proteome and its often-critical roles in enzyme catalysis and protein structure provide opportunities for developing highly selective and potent therapeutic agents.[2][5]

N-cyclopentylprop-2-ynamide belongs to a class of compounds known as ynamides, which have emerged as valuable tools for the specific modification of cysteine residues.[6][7][8] The intrinsic reactivity of the ynamide functional group towards the thiol side chain of cysteine forms the basis of its potential as a targeted covalent inhibitor.

The Chemistry of Ynamide-Cysteine Conjugation

The core of the interaction between N-cyclopentylprop-2-ynamide and a cysteine residue is a highly efficient and selective hydrosulfuration reaction.[6][7][8] This reaction involves the nucleophilic attack of the cysteine thiol on the electron-deficient alkyne of the ynamide. The presence of an electron-withdrawing group on the ynamide nitrogen enhances its reactivity.[6]

This bioconjugation method is noted for its high chemoselectivity, regioselectivity, and stereoselectivity, proceeding readily under biocompatible conditions.[6][7][8] The reaction typically yields a stable Z-isomer of the resulting thioether adduct, providing a precise and irreversible modification of the target cysteine.[6][7][8]

A Multi-faceted Approach to Characterizing Binding Affinity

A thorough understanding of the binding affinity of N-cyclopentylprop-2-ynamide for a specific cysteine residue requires a multi-pronged approach that combines kinetic analysis, direct biophysical measurements, and computational modeling.

Kinetic Characterization of Irreversible Inhibition

For covalent inhibitors, the traditional equilibrium dissociation constant (K_D) is insufficient to describe the binding event.[9] Instead, a two-step kinetic model is employed, where the inhibitor (I) first forms a reversible, non-covalent complex (E·I) with the enzyme (E), followed by an irreversible covalent bond formation to yield the inactivated enzyme (E-I).[10][11][12]

The key parameters to determine are:

-

K_I : The dissociation constant of the initial non-covalent complex.

-

k_inact : The maximum rate of inactivation.

-

k_inact/K_I : The second-order rate constant, which represents the overall efficiency of the covalent modification.[3][13][14]

Experimental Protocol: Determination of k_inact and K_I

This protocol outlines a general approach for determining the kinetic parameters of a covalent inhibitor using a continuous enzyme activity assay.

1. Reagents and Materials:

- Purified target protein with a reactive cysteine residue.

- N-cyclopentylprop-2-ynamide stock solution in a suitable solvent (e.g., DMSO).

- Substrate for the target protein that produces a detectable signal (e.g., chromogenic or fluorogenic).

- Assay buffer (pH and composition optimized for protein stability and activity).

2. Experimental Procedure:

- Enzyme and Inhibitor Preparation: Prepare serial dilutions of N-cyclopentylprop-2-ynamide in the assay buffer.

- Incubation: Pre-incubate the target protein with various concentrations of N-cyclopentylprop-2-ynamide for different time intervals.

- Enzyme Activity Measurement: At each time point, initiate the enzymatic reaction by adding the substrate.

- Data Acquisition: Monitor the reaction progress by measuring the signal change over time using a plate reader or spectrophotometer.

- Data Analysis:

- For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

- Plot the k_obs values against the inhibitor concentrations.

- Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

3. Rationale behind Experimental Choices:

- Continuous Assay: This allows for the real-time monitoring of enzyme inactivation, providing more robust kinetic data compared to endpoint assays.

- Varying Incubation Times and Inhibitor Concentrations: This is crucial for accurately determining the rate of inactivation and the initial binding affinity.

Biophysical Validation of Covalent Adduct Formation

While kinetic assays provide functional information, direct biophysical methods are essential to confirm the formation of the covalent adduct and to characterize the binding event at a molecular level.

Mass spectrometry (MS) is a cornerstone technique for characterizing covalent inhibitors.[15][16][17]

-

Intact Protein MS: Analysis of the intact protein before and after incubation with N-cyclopentylprop-2-ynamide can confirm the formation of a covalent bond by detecting a mass shift corresponding to the molecular weight of the inhibitor.[15][16] This provides a direct and unambiguous confirmation of covalent modification.

-

Peptide Mapping MS/MS: To identify the specific cysteine residue modified by N-cyclopentylprop-2-ynamide, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS).[15][18] This allows for the precise localization of the modification site.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Mass spectrometry workflow for covalent inhibitor characterization.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the real-time kinetics of biomolecular interactions.[9][19] For covalent inhibitors, SPR can be used to dissect the two-step binding mechanism.

-

Association and Dissociation Phases: The initial reversible binding (K_I) can be observed during the association phase, while the covalent bond formation (k_inact) leads to a lack of dissociation during the dissociation phase.

-

Kinetic Analysis: By fitting the sensorgram data to appropriate models, it is possible to extract both the non-covalent binding parameters and the rate of covalent modification.

Computational Modeling of the Binding Interaction

Computational approaches, particularly covalent docking, provide invaluable insights into the binding mode and the molecular determinants of affinity and selectivity.[20][21][22]

-

Covalent Docking: This technique predicts the binding pose of the inhibitor within the protein's active site and models the formation of the covalent bond with the target cysteine residue.[20][23] It can help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.

-

Molecular Dynamics (MD) Simulations: Following covalent docking, MD simulations can be performed to assess the stability of the covalent complex and to explore the conformational changes that may occur upon inhibitor binding.

Computational Workflow: Covalent Docking

Caption: A generalized workflow for covalent docking studies.

Data Summary and Interpretation

The quantitative data obtained from the various experimental and computational methods should be systematically organized to facilitate a comprehensive understanding of the binding affinity.

| Parameter | Method of Determination | Significance |

| K_I | Enzyme Kinetics, Surface Plasmon Resonance | Represents the initial non-covalent binding affinity. A lower K_I indicates a more potent initial interaction. |

| k_inact | Enzyme Kinetics, Surface Plasmon Resonance | The maximal rate of covalent bond formation. |

| k_inact/K_I | Enzyme Kinetics, Surface Plasmon Resonance | The second-order rate constant, reflecting the overall efficiency of covalent inhibition.[3][13][14] |

| Modification Site | Peptide Mapping MS/MS | Confirms the specific cysteine residue targeted by the inhibitor. |

| Binding Pose | Covalent Docking, X-ray Crystallography | Provides a 3D model of the protein-inhibitor complex, revealing key molecular interactions. |

Conclusion

Characterizing the binding affinity of N-cyclopentylprop-2-ynamide to cysteine residues requires a rigorous and multi-faceted approach. By combining robust kinetic analysis, direct biophysical validation, and insightful computational modeling, researchers can gain a deep understanding of the molecular mechanisms underpinning this covalent interaction. The methodologies outlined in this guide provide a solid framework for the evaluation of ynamide-based covalent inhibitors, ultimately aiding in the development of novel and effective therapeutics.

References

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.PMC.

- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.

- Recent advances in the development of covalent inhibitors.PMC.

- Chemoproteomic methods for covalent drug discovery.PMC - NIH.

- Covalent Inhibitors Covalently Bound to Cysteine.Encyclopedia MDPI.

- Cysteine Focused Covalent Inhibitor Library.Life Chemicals.

- A Perspective on the Kinetics of Covalent and Irreversible Inhibition.PubMed.

- Covalent Docking.Computational Chemistry Glossary - Deep Origin.

- Applications, Challenges, and Future Directions of Covalent Docking.MDPI.

- A Perspective on the Kinetics of Covalent and Irreversible Inhibition.Semantic Scholar.

- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.

- Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system.Drug Discovery Chemistry.

- Only time will tell: Modelling the kinetics of covalent inhibitors.

- Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls.MDPI.

- Using mass spectrometry chemoproteomics to advance covalent drug development.News-Medical.Net.

- High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM.PubMed.

- Chemoproteomic methods for covalent drug discovery.Chemical Society Reviews (RSC Publishing).

- The covalent docking software landscape: features and applic

- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification.

- Binding Affinity.Malvern Panalytical.

- Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase.

- Protein-ligand affinity determinations using covalent labeling-mass spectrometry.PMC.

- Techniques to Measure Binding.Biology LibreTexts.

- What are some physical methods to determine binding affinity of a protein?

- Binding affinity in drug design: experimental and computational techniques.Taylor & Francis Online.

- Peptide and Protein Cysteine Modification Enabled by Hydrosulfur

- Reductive opening of a cyclopropane ring in the Ni(II)

- Engaging a Non-Catalytic Cysteine Residue Drives Unprecedented Selectivity of Caspase Inhibition.ChemRxiv.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.MDPI.

- Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions.PMC.

- Does Cysteine Rule (CysR) Complete the CendR Principle? Increase in Affinity of Peptide Ligands for NRP-1 Through the Presence of N-Terminal Cysteine.MDPI.

- Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents.PMC.

- Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide.

- Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide.Vrije Universiteit Amsterdam.

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.iucc.ac.il [cris.iucc.ac.il]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Covalent Docking - Computational Chemistry Glossary [deeporigin.com]

- 21. Applications, Challenges, and Future Directions of Covalent Docking – Protac [drugdiscoverypro.com]

- 22. mdpi.com [mdpi.com]

- 23. Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase | PLOS Computational Biology [journals.plos.org]

A Technical Guide to the In Vitro Metabolic Stability Profiling of N-cyclopentylprop-2-ynamide

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions. This guide provides a comprehensive framework for the in-depth evaluation of the metabolic stability of N-cyclopentylprop-2-ynamide, a molecule featuring structural motifs—a terminal alkyne and an N-substituted amide—that are of significant interest in medicinal chemistry. We will detail the theoretical underpinnings of its likely metabolic pathways, present validated, step-by-step protocols for assessment using human liver microsomes and hepatocytes, and discuss the interpretation of the resulting data. This document is intended for researchers and professionals in drug discovery and development, offering both the strategic rationale and the practical methodologies required to robustly characterize the metabolic fate of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability

In the trajectory of drug discovery, an early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolism—the body's enzymatic conversion of xenobiotics—is a primary driver of drug clearance.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Furthermore, certain metabolic transformations can lead to the formation of reactive metabolites, posing safety risks.[4]

N-cyclopentylprop-2-ynamide contains two key functional groups that warrant careful metabolic scrutiny:

-

N-cyclopentyl Amide: Amide bonds can be susceptible to hydrolysis by various hydrolase enzymes, such as amidases and carboxylesterases.[5][6][7] The steric bulk of the N-cyclopentyl group may influence the rate of this cleavage.[8]

-

Terminal Alkyne (Propargyl group): The carbon-carbon triple bond is a known substrate for Cytochrome P450 (CYP) enzymes.[9] This functionality can undergo oxidation to form reactive ketene intermediates and is often associated with mechanism-based inactivation of CYP enzymes, a significant concern for drug-drug interactions.[9]

This guide will provide the necessary protocols to quantify the metabolic stability of N-cyclopentylprop-2-ynamide, predict its primary metabolic pathways, and generate the intrinsic clearance data needed for early pharmacokinetic modeling.

Theoretical Framework: Predicting Metabolic Hotspots

The structure of N-cyclopentylprop-2-ynamide suggests several potential sites for metabolic transformation by Phase I and Phase II enzymes.

Phase I Metabolism

Phase I reactions introduce or expose functional groups and are primarily mediated by CYP enzymes.[1][10] For N-cyclopentylprop-2-ynamide, the most probable Phase I pathways are:

-

Oxidation of the Cyclopentyl Ring: Aliphatic rings are common targets for CYP-mediated hydroxylation.[11][12] This can occur at various positions on the ring, leading to one or more monohydroxylated metabolites.

-

Oxidation of the Terminal Alkyne: The triple bond can be oxidized by CYPs, potentially forming a reactive ketene.[9] This pathway is of high interest as it can lead to covalent modification of the enzyme (inhibition) or reaction with other nucleophiles.

-

Amide Hydrolysis: Cleavage of the amide bond would yield cyclopentylamine and prop-2-ynoic acid. This reaction is catalyzed by hydrolases like amidases.[5][6][7]

Phase II Metabolism

If Phase I metabolism introduces a hydroxyl group (e.g., on the cyclopentyl ring), this new functional group can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.[1][13]

The following diagram illustrates the potential metabolic pathways for N-cyclopentylprop-2-ynamide.

Experimental Protocols for Stability Assessment

To quantitatively assess metabolic stability, two primary in vitro systems are employed: Human Liver Microsomes (HLM) and cryopreserved primary hepatocytes. HLM are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes (primarily CYPs), while hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II enzymes and cofactors.[2][3][14]

Human Liver Microsome (HLM) Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability and is often used in early drug discovery.[2][14] It measures the disappearance of the parent compound over time in the presence of HLM and the essential CYP cofactor, NADPH.[15]

The inclusion of a control incubation without NADPH is critical.[15][16] Any compound depletion in this control points towards chemical instability or degradation by NADPH-independent enzymes, ensuring that the observed metabolism in the main experiment is correctly attributed to CYP activity. The protein concentration is kept low (e.g., 0.5 mg/mL) to minimize non-specific binding.[16][17]

-

Reagent Preparation:

-

Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16][18] Keep on ice.

-

Prepare a 1 mM stock solution of N-cyclopentylprop-2-ynamide in DMSO. Further dilute in buffer to create an intermediate working solution. The final concentration in the incubation should be 1 µM.[16]

-

Prepare an NADPH regenerating solution (or a direct solution of 1 mM NADPH) in phosphate buffer.[15]

-

Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (a structurally unrelated, stable compound for LC-MS analysis).

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the test compound working solution. Include a set of wells without NADPH for the negative control.[15]

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[17][19]

-

Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative control). This is Time 0 (T0).

-

Immediately remove an aliquot from each well and add it to a separate plate containing the quenching solution.

-

Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[14][16]

-

-

Sample Analysis:

-

Once all time points are collected, centrifuge the quenched plate to pellet the precipitated microsomal proteins.[15]

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of N-cyclopentylprop-2-ynamide relative to the internal standard.[2]

-

Cryopreserved Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it includes both Phase I and Phase II metabolic pathways and accounts for compound uptake into the cell.[3][13][20]

Hepatocytes are whole cells, so compound permeability can be a factor in the observed metabolic rate.[3] Using a suspension of hepatocytes from multiple donors can help average out inter-individual variability in enzyme expression.[17] The cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) is a critical parameter for calculating and scaling clearance values.[17][21]

-

Cell Preparation:

-

Incubation:

-

Add the hepatocyte suspension to the wells of a non-coated 12- or 24-well plate.[22]

-

Add the test compound (e.g., 1 µM final concentration) to initiate the reaction (T0).[20]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[17][22]

-